molecular formula C16H17BrN2O2S B2566214 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2034593-69-4

4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2566214
CAS No.: 2034593-69-4
M. Wt: 381.29
InChI Key: DAVLEBWWRYSXOA-UHFFFAOYSA-N
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Description

4-Bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic chemical reagent designed for research and development applications. This compound features a thiophene-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry . Structurally similar compounds, especially those incorporating pyridine and tetrahydropyran (oxan-4-yl) groups, are frequently explored as key intermediates in the synthesis of novel bioactive molecules . The bromo-substituted thiophene ring serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Thiophene-carboxamide analogues have demonstrated promising biological activities in scientific research. Notably, such compounds have shown efficacy against resistant bacterial pathogens. For instance, certain N-(pyridinyl)thiophene-2-carboxamide analogues exhibit potent antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical target in antimicrobial discovery . Other research highlights that carboxamide and pyrazine-carboxamide derivatives can act as inhibitors for enzymes like alkaline phosphatase or target bacterial strains such as extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) . The integration of the pyridin-3-yl and oxan-4-yl groups in the structure is intended to enhance molecular interactions with biological targets and improve drug-like properties. This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this reagent as a valuable building block in their drug discovery campaigns, particularly in developing novel agents to address the growing challenge of antimicrobial resistance.

Properties

IUPAC Name

4-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c17-13-8-14(22-10-13)16(20)19-15(11-3-6-21-7-4-11)12-2-1-5-18-9-12/h1-2,5,8-11,15H,3-4,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVLEBWWRYSXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated thiophene is then reacted with an amine derivative containing the oxane and pyridine rings under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfoxide or sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related brominated thiophene carboxamides, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural Analogues with Pyridine Substitutions

  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) Structure: Features a 4-methylpyridin-2-yl group instead of the oxane-pyridin-3-ylmethyl substituent. Synthesis: Synthesized via Suzuki-Miyaura cross-coupling (80% yield) . Activity: Derivatives exhibited antibacterial properties, attributed to the pyridine ring’s electron-withdrawing effects enhancing electrophilic interactions with bacterial targets.
  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Structure: Contains a pyridine-3-carboxamide linked to a bromophenyl-thiazolidinone group. Key Difference: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the target compound’s flexible oxane-pyridinylmethyl group .

Analogues with Thiazole and Thiophene Modifications

  • 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d)

    • Structure : Substituted with a thiazole ring bearing a 2,4-dichlorobenzyl group.
    • Activity : Demonstrated significant cytotoxic and cytostatic effects in anticancer assays, likely due to the electron-deficient thiazole enhancing DNA intercalation or enzyme inhibition.
    • Key Difference : The thiazole substituent’s planar geometry and halogenated benzyl group may improve DNA binding compared to the target compound’s oxane-pyridine hybrid .
  • N-[4-[(2-Bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide Structure: Includes a carbamothioylamino linkage and 2-bromobenzoyl group. Activity: Carbamothioyl groups often enhance metabolic stability and metal chelation, relevant to kinase inhibition.

Analogues with Planar Conformations

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • Structure : Features a near-planar dihydropyridine-carboxamide linked to a bromophenyl group.
    • Conformation : Dihedral angle of 8.38° between aromatic rings enables extended π-conjugation, favoring intercalation or protein-binding interactions.
    • Key Difference : Planarity contrasts with the target compound’s three-dimensional oxane-pyridinylmethyl group, which may hinder interactions with flat binding pockets .

Comparative Data Table

Compound Name Substituent Features Synthesis Yield Bioactivity Key Structural Advantage
4-Bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide Oxane-pyridin-3-ylmethyl group Not reported Under investigation Balanced flexibility and specificity
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) 4-Methylpyridin-2-yl 80% Antibacterial High membrane permeability
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Thiazole with 2,4-dichlorobenzyl Moderate Anticancer (cytostatic) Enhanced DNA/protein binding
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Planar dihydropyridine-carboxamide Not reported Not specified Extended π-conjugation

Research Implications

The target compound’s hybrid oxane-pyridinylmethyl substituent distinguishes it from analogues by combining conformational flexibility (from oxane) with hydrogen-bonding capacity (from pyridine). This may optimize interactions with both hydrophobic and polar regions of biological targets. However, its bioactivity remains understudied compared to thiazole- or pyridine-substituted derivatives, which show pronounced antibacterial and anticancer effects .

Biological Activity

4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound characterized by a unique structure that combines a thiophene ring, an oxane ring, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound is synthesized through multi-step organic reactions, typically involving bromination of the thiophene ring followed by amidation with an amine derivative containing the oxane and pyridine rings. The general synthetic route includes:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom on the thiophene ring.
  • Amidation : Reacting the brominated thiophene with an amine derivative to form the carboxamide linkage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide. For instance, derivatives have been tested against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli, demonstrating significant antibacterial activity.

Table 1: Antibacterial Activity Against ESBL-Producing E. coli

CompoundConcentration (mg/well)Zone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
4a5015 ± 22040
4c5013 ± 22550
Control----

The results indicate that compounds 4a and 4c exhibit the highest zones of inhibition at a concentration of 50 mg/well, suggesting their potential as effective antibacterial agents .

Anticancer Activity

The compound's structural features suggest it may interact with various molecular targets involved in cancer progression. Preliminary investigations into its anticancer properties indicate that it could inhibit certain cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives similar to 4-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can effectively inhibit the proliferation of specific cancer cell lines. The binding interactions with key proteins involved in cancer cell survival have been analyzed using molecular docking studies, revealing promising binding affinities.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate growth and survival.

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